Cas no 957-51-7 (Diphenamid)

Diphenamid is a selective pre-emergence herbicide belonging to the amide chemical class. It is primarily used to control annual grasses and broadleaf weeds in crops such as tomatoes, peppers, and soybeans. The compound works by inhibiting cell division in germinating weed seedlings, effectively preventing their establishment. Key advantages include its soil residual activity, which provides extended weed control, and its selectivity, minimizing crop damage when applied correctly. Diphenamid is compatible with integrated weed management systems and demonstrates moderate persistence in soil, reducing the risk of long-term accumulation. Its efficacy is influenced by soil moisture and organic matter content, requiring proper application timing for optimal performance.
Diphenamid structure
Diphenamid structure
商品名:Diphenamid
CAS番号:957-51-7
MF:C16H17NO
メガワット:239.312284231186
MDL:MFCD00008321
CID:40407
PubChem ID:24868933

Diphenamid 化学的及び物理的性質

名前と識別子

    • Diphenamid
    • N,N-Dimethyl-2,2-diphenylacetamide
    • Diphenamid Solution
    • Diphenamid Standard
    • 2,2-diphenyl-N,N-dimethylacetamide
    • 80w
    • Dif 4
    • Dimid
    • diphenylamide
    • Dymid
    • ENIDE
    • Fenam
    • N,N-dimethyl-2,2-diphenyl-acetamide
    • N,N-dimethyldiphenylacetamide
    • N,N-dimethyl-α-phenylbenzeneacetamide
    • rideon
    • u4513
    • zarur
    • Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)
    • Diphenamide (6CI, 7CI)
    • N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)
    • Diherbid
    • Diphenylacetic acid dimethylamide
    • Enide 50
    • Enide 50W
    • L 34314
    • Lilly 34,314
    • N,N-Dimethyl-α,α-diphenylacetamide
    • MDL: MFCD00008321
    • インチ: 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
    • InChIKey: QAHFOPIILNICLA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

計算された属性

  • せいみつぶんしりょう: 239.13100
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 純品は白色水晶
  • 密度みつど: 1.1700
  • ゆうかいてん: 132-136 °C (lit.)
  • ふってん: 381.97°C (rough estimate)
  • 屈折率: 1.5500 (estimate)
  • あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 20.31000
  • LogP: 2.90670
  • マーカー: 13,3339
  • ようかいせい: 室温のアセトン中ようかいど15%,xylene3%,Dimethylformamide165g/L.

Diphenamid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H412
  • 警告文: P273
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-52/53
  • セキュリティの説明: S26; S37/39; S36/37/39
  • RTECS番号:AB8050000
  • 危険物標識: Xn
  • どくせい:LD50 orally in rats: 700 mg/kg (Bailey, White)
  • ちょぞうじょうけん:室温貯蔵
  • リスク用語:R22; R52/53

Diphenamid 税関データ

  • 税関コード:2924299037
  • 税関データ:

    中国税関コード:

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    {"error_code":"54004","error_msg":"Please recharge"}税金還付率:9.0%. 規制条件{"error_code":"54004","error_msg":"Please recharge"}輸出入農薬登録証). Minimum tariff:6.5%. 一般関税{"error_code":"54004","error_msg":"Please recharge"}

    申告要素:

    製品名, 成分含有量{"error_code":"54004","error_msg":"Please recharge"}

    規制条件:

    {"error_code":"54004","error_msg":"Please recharge"}輸出入農薬登録証

    {"error_code":"54004","error_msg":"Please recharge"}

    {"error_code":"54004","error_msg":"Please recharge"}一般関税:30.0%

Diphenamid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D492295-1g
Diphenamid
957-51-7
1g
$ 385.00 2022-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250mg
Diphenamid,
957-51-7
250mg
¥158.00 2023-09-05
TRC
D492295-100mg
Diphenamid
957-51-7
100mg
$75.00 2023-05-18
TRC
D492295-250mg
Diphenamid
957-51-7
250mg
$133.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D128244-1ml
Diphenamid
957-51-7 1000ug/ml in Acetone
1ml
¥391.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D114516-250mg
Diphenamid
957-51-7
250mg
¥819.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DS154-0.5ml
Diphenamid
957-51-7 1000ug/ml in Acetone
0.5ml
¥652.0 2022-02-28
TRC
D492295-2.5g
Diphenamid
957-51-7
2.5g
$ 800.00 2023-09-07
A2B Chem LLC
AX62426-10mg
Diphenamid Standard
957-51-7
10mg
$75.00 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250 mg
Diphenamid,
957-51-7
250MG
¥158.00 2023-07-10

Diphenamid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 23 °C; 2 h, 23 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
リファレンス
Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis
Tang, Jian-Tao; Gan, Yu; Li, Xuejiao; Ye, Baihua, Chem, 2023, 9(4), 869-880

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Hexamethylphosphoramide
リファレンス
Simple method for the preparation of tetraphenylallene and diphenylketene dimer
Baba, Akio; Kitano, Saburo; Ohshiro, Yoshiki; Agawa, Toshio, Synthesis, 1975, (8), 537-9

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Loperamide-based compounds as additives for biofouling management
Chai, Christina L. L.; Teo, Serena L. M.; Jameson, Felicity K. M.; Lee, Serina S. C.; Likhitsup, Asawin; et al, International Biodeterioration & Biodegradation, 2014, 89, 82-87

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Sodium methoxide
リファレンス
Method for the preparation of N,N-dimethyl-2,2-diphenylacetamide
, Austria, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Simultaneous preparation of carboxylic acid amides and sodium cyanate
, Hungary, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia
Rossi, Roberto A.; Alonso, Ruben A., Journal of Organic Chemistry, 1980, 45(7), 1239-41

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited
Simig, Gyula; Lempert, Karoly; Szabadkai, Istvan; Toth, Gabor; Tamas, Jozsef, Journal of Chemical Research, 1980, (8),

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide
Simig, Gy.; Lempert, K.; Tamas, J.; Szepesy, P., Tetrahedron Letters, 1977, (13), 1151-4

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism
Lempert, Karoly; Simig, Gyula; Tamas, Jozsef; Toth, Gabor, Journal of the Chemical Society, 1984, (12), 1927-36

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, 90 °C
1.2 Reagents: Water ;  20 min, 90 °C
1.3 12 h, 90 °C
1.4 Solvents: Water
リファレンス
Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines
Wang, Biyun; Zhao, Xianghu; Liu, Qingyun; Cao, Song, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Dimethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
リファレンス
Synthesis of 4,4-disubstituted 1,3-thiazole-5(4H)-thiones
Jenny, Christjohannes; Heimgartner, Heinz, Helvetica Chimica Acta, 1986, 69(2), 374-88

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Halogenation of various α-carbonyl carbanions by carbon tetrachloride
Morel, Georges; Seux, Rene; Foucaud, Andre, Bulletin de la Societe Chimique de France, 1975, 1865, 1865-70

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; overnight, rt
リファレンス
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Sodium dodecyl sulfate
リファレンス
A convenient procedure for preparation of diphenylacetamide derivatives
Eckstein, Z.; Jelenski, P.; Kowal, J.; Rusek, D., Synthetic Communications, 1982, 12(3), 201-8

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper oxide (CuO) (nanoparticles, supported on hexagonal mesoporous silica) Solvents: Water ;  6 h, 80 °C
リファレンス
Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids
Kadam, Ravishankar G.; Petr, Martin; Zboril, Radek; Gawande, Manoj B. ; Jayaram, Radha V., ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
リファレンス
Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes
Mitsudo, Takeaki; Kadokura, Mamoru; Watanabe, Yoshihisa, Journal of Organic Chemistry, 1987, 52(9), 1695-9

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Water
リファレンス
Palladium on Carbon-Catalyzed Silane-Reduction of Tertiary Carboxamides: Soluble Palladium Colloids are an Active Catalyst Species
Hosokawa, Satomi; Teramoto, Kazusue; Motoyama, Yukihiro, ChemistrySelect, 2016, 1(11), 2594-2602

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 100 °C
リファレンス
Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane
Cunico, Robert F.; Pandey, Rajesh K., Journal of Organic Chemistry, 2005, 70(22), 9048-9050

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Sodium methoxide
リファレンス
Preparation of diphenylacetic acid dimethylamide
, Germany, , ,

Diphenamid Raw materials

Diphenamid Preparation Products

Diphenamid 関連文献

Diphenamidに関する追加情報

Diphenamid: A Comprehensive Overview

Diphenamid, also known by its CAS number CAS No. 957-51-7, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, with the molecular formula C12H16N2O4, is a derivative of diphenylamine and has been extensively studied for its unique properties and applications. In this article, we will delve into the characteristics, uses, and recent advancements related to Diphenamid, providing a comprehensive understanding of its role in modern science and technology.

The discovery and development of Diphenamid can be traced back to the mid-20th century when researchers began exploring derivatives of diphenylamine for their potential in various applications. Over the years, advancements in synthetic chemistry have enabled the precise synthesis of Diphenamid, making it accessible for both research and industrial purposes. Its structure consists of two phenyl groups attached to an amide functional group, which contributes to its stability and reactivity under different conditions.

One of the most notable applications of Diphenamid is in the field of polymer chemistry. Researchers have found that Diphenamid can act as a versatile building block for constructing advanced materials. For instance, recent studies have demonstrated its ability to form self-healing polymers, which can autonomously repair minor damages caused by mechanical stress. This property has significant implications for industries such as aerospace, automotive, and electronics, where material durability is paramount.

In addition to its role in materials science, Diphenamid has also been explored for its potential in drug delivery systems. Its unique chemical structure allows it to serve as a carrier for various therapeutic agents, enhancing their bioavailability and targeting efficiency. Recent breakthroughs in nanotechnology have further expanded this application by integrating Diphenamid into nanocarriers that can deliver drugs directly to specific cells or tissues. This innovation holds great promise for improving treatment outcomes in diseases such as cancer and inflammatory disorders.

The environmental impact of chemicals is a critical consideration in modern research, and Diphenamid strong> is no exception. Studies have shown that while it exhibits high stability under normal conditions, it can undergo biodegradation under specific environmental conditions. Researchers are actively investigating methods to enhance its biodegradability without compromising its functional properties, aligning with global efforts to promote sustainable chemistry practices.

From an analytical standpoint, the characterization of Diphenamid strong> has benefited from advancements in spectroscopic techniques such as NMR and IR spectroscopy. These methods provide detailed insights into its molecular structure and interactions with other substances. Furthermore, computational chemistry tools have enabled researchers to predict the behavior of Diphenamid strong> under various conditions, facilitating the design of new compounds with tailored properties.

In conclusion, Diphenamid strong> stands as a testament to the ingenuity of chemical research and its wide-ranging applications across multiple disciplines. As scientific advancements continue to unfold, it is likely that new uses for this compound will emerge, further solidifying its importance in both academic and industrial settings.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:957-51-7)DIPHENAMID
sfd3207
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ